![molecular formula C9H7F3N2O2 B11873647 N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide](/img/structure/B11873647.png)
N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide
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Overview
Description
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound characterized by the presence of a hydroxyimino group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The process can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)aniline and glyoxylic acid oxime.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The reactants are mixed and heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Nitroimino)-N-(3-(trifluoromethyl)phenyl)acetamide.
Reduction: Formation of 2-(Amino)-N-(3-(trifluoromethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
This detailed article provides a comprehensive overview of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance the biological activity of compounds. The general structure can be represented as follows:
This compound's unique structural features contribute to its interaction with biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
Compound | Target Bacteria | MIC (µM) | MBC (µM) |
---|---|---|---|
This compound | S. aureus | 12.9 | 12.9 |
MRSA | 25.9 | 25.9 |
The minimum inhibitory concentration (MIC) values indicate that this compound not only inhibits bacterial growth but also exhibits bactericidal activity, as evidenced by the minimum bactericidal concentration (MBC) being equal to the MIC for both tested strains .
Anti-inflammatory Potential
The compound's anti-inflammatory effects have been investigated through various assays measuring its impact on inflammatory mediators. Notably, it has been shown to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation.
Table 2: Anti-inflammatory Activity
Compound | NF-κB Activity Change (%) | IC50 (µM) |
---|---|---|
This compound | -15% | 20 |
This reduction in NF-κB activity suggests that the compound could be beneficial in treating inflammatory diseases by modulating key signaling pathways .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. A study involving prostate cancer cell lines demonstrated that this compound could inhibit androgen receptor pathways, which are critical in the progression of prostate cancer.
Case Study: Prostate Cancer Inhibition
In a xenograft mouse model, treatment with this compound resulted in significant tumor growth suppression compared to control groups. The compound exhibited an IC50 value of approximately 0.94 µM against androgen receptors, indicating potent activity against cancer cell proliferation .
Properties
Molecular Formula |
C9H7F3N2O2 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5- |
InChI Key |
DDWUNUPFUUJKEA-ACAGNQJTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=N\O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F |
Origin of Product |
United States |
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